

How to synthesize N-Lactoyl-Leucine for research purposes

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Compound of Interest

Compound Name: *N-Lactoyl-Leucine*

Cat. No.: B6614556

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Synthesis of N-Lactoyl-Leucine for Research Applications

Application Notes

N-Lactoyl-Leucine is a naturally occurring metabolite formed through the conjugation of lactic acid and the essential amino acid leucine. In recent years, it has garnered significant interest in various research fields, particularly in cell culture and metabolic studies. This document provides detailed protocols for the chemical and enzymatic synthesis of **N-Lactoyl-Leucine** for research purposes, along with its applications and relevant biological pathways.

Key Applications:

- **Enhanced Cell Culture Media:** Due to its significantly higher solubility compared to L-leucine, **N-Lactoyl-Leucine** serves as a highly bioavailable source of leucine in cell culture media.[1] [2] This is particularly advantageous in high-density cell cultures and fed-batch processes used in the production of recombinant proteins, where the low solubility of some amino acids can be a limiting factor.[1]
- **Metabolic Research:** As an endogenous metabolite, **N-Lactoyl-Leucine** is a valuable tool for studying metabolic pathways. Its levels are observed to change in response to physiological states such as exercise, and it has been implicated as a potential biomarker in various diseases.[3][4]

- Signaling Pathway Investigation: Upon intracellular cleavage, **N-Lactoyl-Leucine** releases leucine, a potent activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. The use of **N-Lactoyl-Leucine** allows for the controlled delivery of leucine to cells to study these signaling events.

Data Presentation

Table 1: Solubility of Leucine vs. **N-Lactoyl-Leucine** Sodium Salt

Compound	Temperature (°C)	pH	Solubility (g/kg H ₂ O)	Reference
L-Leucine	25	6.0	22.1	[1]
N-Lactoyl-Leucine Sodium Salt	25	6.7	689.2	[1]

Experimental Protocols

Protocol 1: Chemical Synthesis of N-Lactoyl-Leucine via HBTU Coupling

This protocol is adapted from the synthesis of N-lactoyl-phenylalanine and utilizes the peptide coupling agent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[5]

Materials:

- Sodium L-lactate
- Leucine methyl ester hydrochloride
- HBTU (3-[bis(dimethylamino)methylumyl]-3H-benzotriazol-1-oxide hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous

- Saturated aqueous sodium bicarbonate (NaHCO_3)
- 1 M Hydrochloric acid (HCl)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)
- Argon or Nitrogen gas

Procedure:

- **Activation of Lactic Acid:** In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Sodium L-lactate (1.2 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Cool the solution to 0°C in an ice bath. Add HBTU (1.2 equivalents) to the solution and stir for 15 minutes at 0°C.
- **Coupling Reaction:** In a separate flask, dissolve Leucine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM (to approx. 0.2 M). Add DIPEA (3.0 equivalents) to this solution. Add the leucine methyl ester/DIPEA solution to the activated lactic acid mixture at 0°C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO_3 , and brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude **N-Lactoyl-Leucine** methyl ester.

- Hydrolysis of the Ester: The crude methyl ester can be hydrolyzed to the free acid by dissolving it in a mixture of methanol and 1 M NaOH and stirring at room temperature until the reaction is complete (monitored by TLC).
- Purification:
 - Acidify the reaction mixture with 1 M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Dry the organic layer, concentrate, and purify the crude **N-Lactoyl-Leucine** by silica gel column chromatography.[6]

Characterization:

- NMR Spectroscopy: Confirm the structure of the purified product by ^1H and ^{13}C NMR spectroscopy.[1][6]
- Mass Spectrometry: Determine the exact mass of the synthesized compound using high-resolution mass spectrometry.[1][6]

Protocol 2: Enzymatic Synthesis of N-Lactoyl-Leucine using CNDP2

This protocol is based on the reverse proteolysis activity of the enzyme Cytosolic Nonspecific Dipeptidase 2 (CNDP2).[3][7] The synthesis is thermodynamically unfavorable, thus requiring high concentrations of substrates to drive the equilibrium towards product formation.[7]

Materials:

- Recombinant human CNDP2 (His-tagged for purification, if necessary)
- L-Leucine
- L-Lactic acid
- Tris-HCl buffer (e.g., 25 mM, pH 7.4)
- Manganese chloride (MnCl_2)

- Ultrafiltration device for enzyme removal/concentration
- HPLC system for purification and analysis

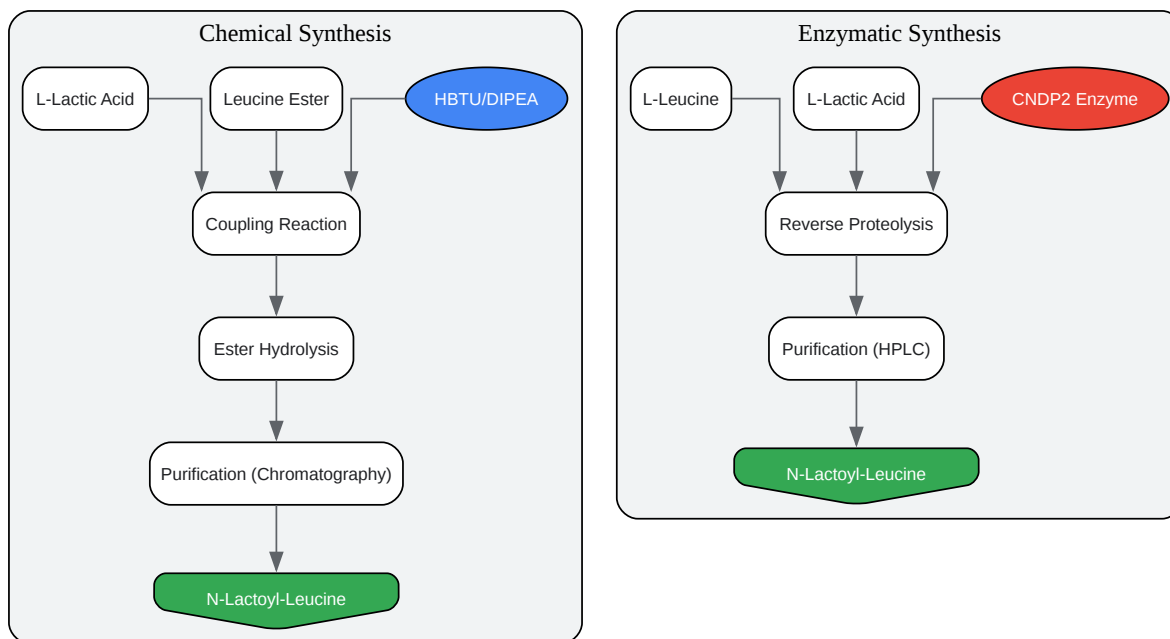
Procedure:

- **Reaction Setup:** In a reaction vessel, prepare a solution containing a high concentration of L-Leucine and L-Lactic acid in Tris-HCl buffer (pH 7.4) with 0.1 mM MnCl₂. For initial optimization, substrate concentrations in the range of 10 mM to 100 mM can be tested.
- **Enzyme Addition:** Add purified recombinant CNDP2 to the reaction mixture. The optimal enzyme concentration will need to be determined empirically, but a starting point of 1-10 µg/mL can be used.
- **Incubation:** Incubate the reaction mixture at 37°C with gentle agitation.[6]
- **Reaction Monitoring:** Monitor the formation of **N-Lactoyl-Leucine** over time using HPLC or LC-MS. The reaction will proceed until it reaches equilibrium.
- **Enzyme Removal:** Once the desired conversion is achieved, stop the reaction by removing the enzyme. This can be done by heat inactivation (e.g., 100°C for 10 minutes) followed by centrifugation, or by using an ultrafiltration device with a molecular weight cutoff that retains the enzyme.[6]
- **Purification:** Purify the **N-Lactoyl-Leucine** from the reaction mixture using preparative reverse-phase HPLC.[6]

Characterization:

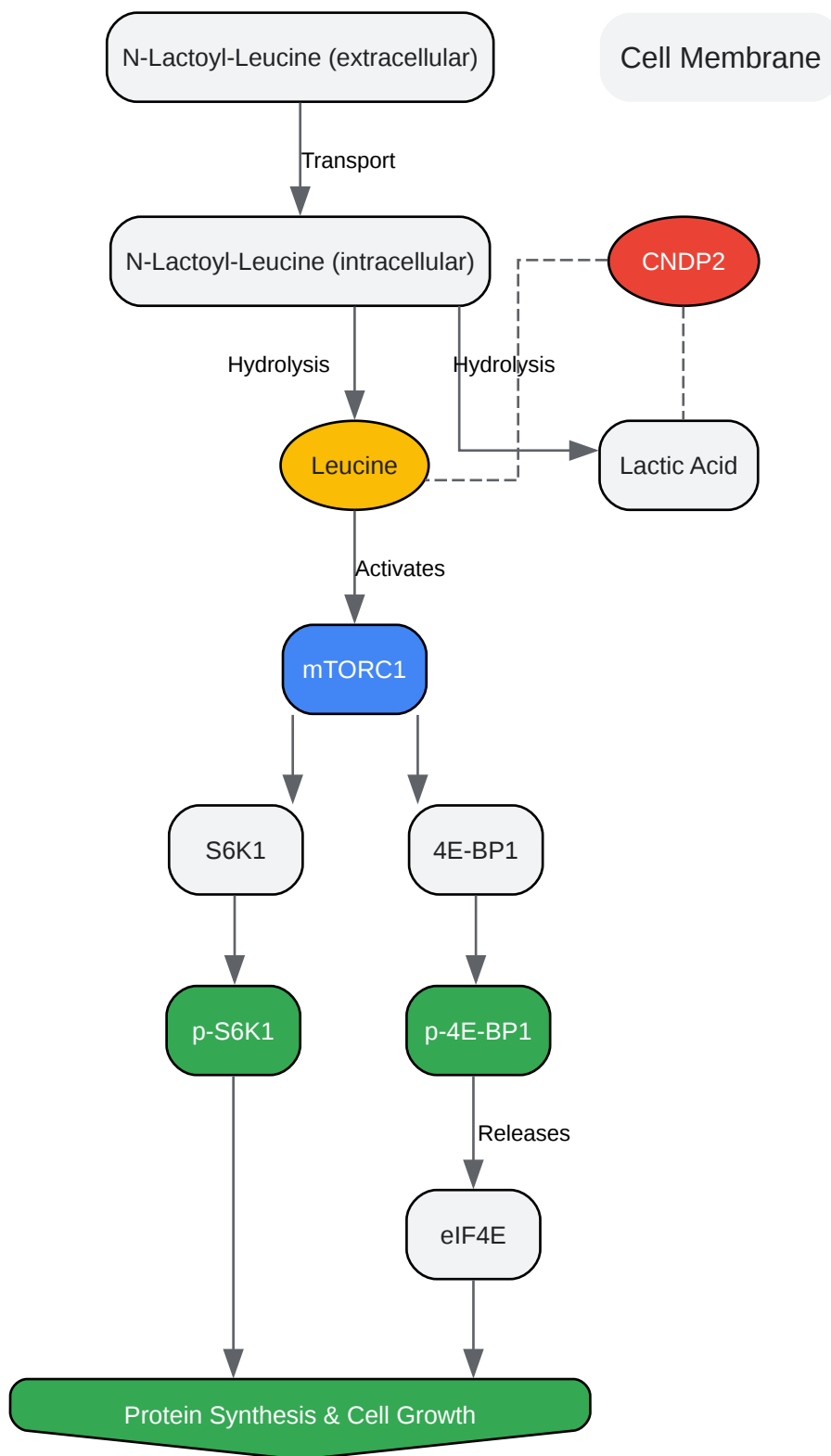
- Confirm the identity and purity of the enzymatically synthesized **N-Lactoyl-Leucine** using NMR and mass spectrometry as described in Protocol 1.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Workflow for Chemical and Enzymatic Synthesis of **N-Lactoyl-Leucine**.



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Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

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